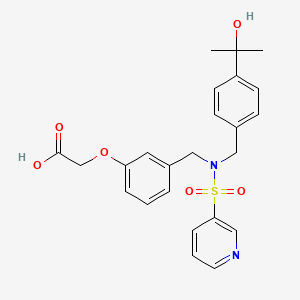

Demethyl-hydroxy-evatanepag

Description

Structure

3D Structure

Properties

CAS No. |

574759-38-9 |

|---|---|

Molecular Formula |

C24H26N2O6S |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

2-[3-[[[4-(2-hydroxypropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C24H26N2O6S/c1-24(2,29)20-10-8-18(9-11-20)15-26(33(30,31)22-7-4-12-25-14-22)16-19-5-3-6-21(13-19)32-17-23(27)28/h3-14,29H,15-17H2,1-2H3,(H,27,28) |

InChI Key |

QCKBNFRFJGPPNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Studies Pertaining to Evatanepag and Demethyl Hydroxy Evatanepag

Identification and Characterization of Cytochrome P450 Enzymes in Evatanepag (B1671788) Metabolism

The biotransformation of Evatanepag is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govnih.gov These enzymes are responsible for the oxidative metabolism of a vast number of drugs. nih.gov

Specific isoenzymes, CYP3A4/5 and CYP2C8 , have been identified as the major players in the metabolism of Evatanepag. nih.gov This was determined through in vitro studies using human liver microsomes (HLM) where the metabolism of Evatanepag was inhibited by ketoconazole (B1673606) (a CYP3A4/5 inhibitor) and quercetin (B1663063) (a CYP2C8 inhibitor). nih.gov The involvement of these particular CYPs highlights a key pathway for the breakdown and clearance of the drug.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

The metabolic fate of Evatanepag has been investigated using various in vitro hepatic systems, such as liver microsomes and hepatocytes. celerion.comthermofisher.comnih.gov These systems contain the necessary enzymes to simulate the metabolic processes that occur in the liver. thermofisher.com

In these studies, two primary metabolites resulting from C-demethylation, M9 and M10 , were identified using liquid chromatography-mass spectrometry (LC-MS) and their structures confirmed by nuclear magnetic resonance (NMR). nih.gov The formation of these metabolites signifies a crucial carbon-carbon bond cleavage event in the metabolism of Evatanepag. nih.gov

The stability of a drug in the presence of liver enzymes is a key predictor of its lifespan in the body. nih.gov In vitro metabolic stability assays are used to determine a compound's half-life and intrinsic clearance, which are important pharmacokinetic parameters. nuvisan.com For Evatanepag, these studies help to understand how quickly it is metabolized and cleared from the system.

Elucidation of Enzymatic Mechanisms in Metabolite Formation

The formation of hydroxylated and demethylated metabolites of Evatanepag follows a proposed mechanistic pathway. The process is initiated by the oxidation of the tert-butyl group of Evatanepag, leading to the formation of an alcohol metabolite, M7 . nih.gov

This alcohol is then further oxidized to an aldehyde, M8 . nih.gov The subsequent step, mediated by CYP3A4/5, involves the generation of a carbon-centered radical from M8. This radical can then undergo one of two pathways:

Oxygen rebound to produce the metabolite M9 . nih.gov

Hydrogen abstraction to create the olefin metabolite M10 . nih.gov

Interestingly, the potential for a carboxylic acid metabolite to be a key intermediate in this process was investigated and ruled out. When the carboxylic acid metabolite M11 was incubated with either human liver microsomes or the specific CYP3A/2C8 isoforms, it did not lead to the formation of the C-demethylated metabolites M9 or M10. nih.gov

Impact of Metabolic Pathways on the Biological Persistence of Evatanepag Derivatives

The metabolic pathways of Evatanepag directly influence its biological persistence, or how long the drug and its derivatives remain active in the body. The rate of metabolism by CYP3A4/5 and CYP2C8 determines the clearance of Evatanepag. nih.gov A high rate of metabolism leads to a shorter half-life and quicker elimination from the body. medchemexpress.com

Molecular Pharmacology and Mechanistic Characterization of Demethyl Hydroxy Evatanepag at Prostanoid Receptors

Target Identification and Validation: Specific Focus on the Prostaglandin (B15479496) E2 Receptor EP2 (PTGER2)

The primary molecular target of Demethyl-hydroxy-evatanepag has been unequivocally identified as the prostaglandin E2 receptor subtype 2 (EP2). eyewiki.orgarvojournals.orgmedchemexpress.com The gene encoding this receptor is known as PTGER2. nih.govgenecards.org The EP2 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like receptor family. wikipedia.orguniprot.org It mediates the physiological effects of its endogenous ligand, prostaglandin E2 (PGE2), a key metabolite of arachidonic acid involved in a wide array of biological processes. wikipedia.orguniprot.org

This compound is characterized as a selective, non-prostaglandin EP2 receptor agonist. nih.govarvojournals.orgmedchemexpress.com Its development as a therapeutic agent stems from the validation of the EP2 receptor as a promising target for conditions such as ocular hypertension and glaucoma. nih.govnih.gov Unlike other prostanoid receptor agonists, such as FP receptor agonists (e.g., latanoprost), which are common first-line treatments, EP2 receptor agonists like this compound offer an alternative mechanism of action. nih.govdrugbank.com Studies have demonstrated that targeting the EP2 receptor can effectively lower intraocular pressure by increasing the outflow of aqueous humor through both the conventional (trabecular) and uveoscleral pathways. nih.goveyewiki.orgnih.gov This specific targeting of the EP2 receptor by this compound underscores its distinct pharmacological profile. arvojournals.orgarvojournals.org

Receptor Binding Kinetics and Quantitative Affinity Profiling Across Human EP Receptor Subtypes (EP1, EP2, EP3, EP4)

The affinity and selectivity of this compound (omidenepag, OMD) for the human EP2 receptor have been quantitatively characterized through radioligand binding studies. These investigations confirm that the compound is a highly potent and selective ligand for the EP2 receptor subtype. arvojournals.org

OMD exhibits a strong binding affinity for the human EP2 receptor, with a reported inhibition constant (Ki) of 3.6 nM. eyewiki.orgdrugbank.comarvojournals.org In functional assays, it demonstrates potent agonist activity, with a half-maximal effective concentration (EC50) of 8.3 nM. eyewiki.orgdrugbank.comarvojournals.org This high potency is coupled with remarkable selectivity. Studies show that this compound has weak or no significant binding activity at other prostanoid receptor subtypes, including EP1, EP3, EP4, and the FP receptor. eyewiki.orgdrugbank.comarvojournals.orgsemanticscholar.org This selectivity profile is critical as it minimizes off-target effects that could arise from activating other prostanoid receptors, which mediate different and sometimes opposing physiological functions. nih.gov For instance, while EP2 and EP4 receptors both couple to Gs proteins, their signaling can have different outcomes, and the EP1 and EP3 receptors are coupled to different G-protein pathways (Gq and Gi, respectively). mdpi.com

Interactive Table: Binding Affinity and Agonist Potency of this compound (OMD) at Human Prostanoid Receptors

| Receptor Subtype | Binding Affinity (Ki) | Agonist Activity (EC50) |

| EP2 | 3.6 nM eyewiki.orgdrugbank.comarvojournals.org | 8.3 nM eyewiki.orgdrugbank.comarvojournals.org |

| EP1 | No significant activity reported eyewiki.orgdrugbank.com | No significant activity reported |

| EP3 | No significant activity reported arvojournals.org | No significant activity reported |

| EP4 | No significant activity reported arvojournals.org | No significant activity reported |

| FP | No significant activity reported eyewiki.orgdrugbank.com | No significant activity reported |

G-Protein Coupling Selectivity and Downstream Signaling Pathway Activation Mechanisms (e.g., Gs-adenylate cyclase-cAMP axis) Mediated by EP2 Agonism

The EP2 receptor exerts its cellular effects primarily through coupling to the stimulatory G-protein, Gs. uniprot.orgreactome.org Upon agonist binding, such as by this compound, the EP2 receptor undergoes a conformational change that activates the Gs protein. nih.gov The activated alpha subunit of the Gs protein (Gαs) then stimulates the enzyme adenylate cyclase. reactome.orgnih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. eyewiki.orgnih.govnih.gov

This elevation in cAMP is a key downstream signaling event that mediates the physiological responses to EP2 agonism. eyewiki.orgresearchgate.net For example, in the trabecular meshwork and ciliary body of the eye, increased cAMP is believed to facilitate aqueous humor outflow, thereby reducing intraocular pressure. eyewiki.org The Gs-adenylate cyclase-cAMP axis is the canonical signaling pathway for the EP2 receptor. nih.govnii.ac.jp While both EP2 and EP4 receptors are known to couple to Gs proteins, studies suggest they may have distinct signaling properties. mdpi.comnih.govnii.ac.jp The EP2 receptor appears to steadily stimulate the Gαs-protein-mediated pathway, whereas the EP4 receptor may also engage other pathways, such as those mediated by Gαi or β-arrestin. mdpi.comnii.ac.jpnih.govnih.gov The selective activation of the EP2 receptor by this compound ensures a focused engagement of the Gs-cAMP signaling cascade. arvojournals.orgarvojournals.org

Structural Insights into Ligand-Receptor Interactions and EP2 Receptor Activation Conformations (Cryo-Electron Microscopy, Computational Docking, Molecular Dynamics Simulations)

Understanding the interaction between this compound and the EP2 receptor at a molecular level requires advanced structural biology and computational techniques. While specific structural data for this compound bound to the EP2 receptor is not publicly available, significant insights can be drawn from related research.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been instrumental in revealing the high-resolution structure of GPCRs in various states. The cryo-EM structure of the human EP2 receptor bound to its endogenous agonist PGE2 and coupled to its cognate Gs protein has been resolved (PDB ID: 7CX2). rcsb.org This structure provides a detailed blueprint of the activated state of the receptor. rcsb.org It reveals distinct features of EP2 activation, including a mechanism that does not rely on the highly conserved "toggle switch" residue (W6.48) typical of many GPCRs and highlights the importance of helix 8 in Gs protein coupling. rcsb.org This structural information serves as a crucial template for understanding how other agonists, including this compound, stabilize the active conformation of the receptor.

Computational Docking and Molecular Dynamics Simulations: These computational methods are essential tools in modern drug discovery for predicting and analyzing ligand-receptor interactions. nih.govresearchgate.net

Molecular Docking is used to predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. nih.gov For this compound, docking studies would model its fit into the EP2 binding pocket, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov An MD simulation can assess the stability of the predicted binding pose from docking and reveal conformational changes in both the ligand and the receptor upon binding, offering a deeper understanding of the mechanics of receptor activation. nih.gov These simulations can help elucidate how this compound stabilizes the specific active conformation of the EP2 receptor required for Gs protein engagement and subsequent signaling.

Investigation of Receptor Dimerization and Allosteric Modulation in the Context of EP2 Receptor Function

The functional regulation of GPCRs like the EP2 receptor can be more complex than simple agonist-orthosteric site binding, potentially involving receptor dimerization and allosteric modulation.

Receptor Dimerization: While the formation of homodimers or heterodimers is a known regulatory mechanism for some GPCRs, specific evidence detailing EP2 receptor dimerization in the context of this compound's action is not extensively documented in the available literature.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) agonist binding site. These modulators can be negative (antagonists/inhibitors) or positive, altering the affinity or efficacy of the orthosteric ligand. Research has confirmed that the EP2 receptor is susceptible to allosteric modulation. Notably, the first negative allosteric modulator for the EP2 receptor has been identified and characterized. nih.gov This compound was shown to inhibit cAMP accumulation stimulated by various EP2 agonists in an unsurmountable fashion, a hallmark of allosteric antagonism. nih.gov Computational docking studies predicted a binding site for this allosteric inhibitor on the cytoplasmic surface of the EP2 receptor, a location distinct from the agonist-binding pocket. nih.gov The existence of such a site and its ability to modulate receptor function indicates that allosteric regulation is a key feature of EP2 receptor pharmacology. nih.gov This opens up the possibility for developing novel therapeutics that could fine-tune EP2 signaling without directly competing with the endogenous ligand.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Demethyl Hydroxy Evatanepag and Parent Compounds

Methodologies for Experimental and Computational Structure-Activity Relationship Elucidation

The elucidation of SAR for compounds like evatanepag (B1671788) involves a combination of experimental and computational approaches to map the relationship between chemical structure and biological activity.

Experimental Methodologies:

Receptor Binding Assays: These assays are crucial for determining the affinity of a ligand for its target receptor. For evatanepag and its analogs, competitive binding assays are performed using membranes prepared from cells stably expressing human EP2 receptors. invivochem.com These experiments measure the concentration of the test compound required to displace a radiolabeled standard ligand, yielding the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are indicators of binding affinity.

Functional Assays: Since the EP2 receptor is a Gs protein-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.com Functional assays for EP2 agonists, therefore, involve measuring the levels of cAMP in cells expressing the receptor after exposure to the compound. invivochem.com The half-maximal effective concentration (EC50) derived from these dose-response studies is a direct measure of the agonist's potency. invivochem.comglpbio.com

Computational Methodologies:

Molecular Modeling and Docking: Computational techniques are employed to visualize and predict how a ligand binds to its receptor. nih.gov Based on the cryo-electron microscopy (cryo-EM) structures of the EP2 receptor, molecular docking simulations can be performed to predict the binding pose of evatanepag and Demethyl-hydroxy-evatanepag within the active site. biorxiv.orgbiorxiv.org These models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. nih.gov

Cheminformatics: This field uses computational methods to analyze large datasets of chemical compounds and their biological activities. For a series of evatanepag analogs, cheminformatics tools can be used to identify common structural motifs (pharmacophores) responsible for EP2 agonism and to build predictive QSAR models.

Influence of Specific Structural Features on EP2 Receptor Affinity, Potency, and Selectivity

The potent and selective EP2 agonist activity of evatanepag, a non-prostanoid compound, is dictated by its unique structural features. nih.govresearchgate.net The metabolic modifications that convert evatanepag to this compound provide further SAR insights. nih.gov

Carboxylic Acid Moiety: Like the endogenous ligand PGE2, evatanepag possesses a carboxylic acid group, which is a critical feature for interaction with prostanoid receptors. invivochem.com This acidic group is believed to form a crucial ionic bond or hydrogen bond with a highly conserved arginine residue in the seventh transmembrane domain of the EP2 receptor, anchoring the ligand in the binding pocket. nih.gov

ω-Tail Modifications: Unlike natural prostaglandins (B1171923) that have an aliphatic ω-chain, evatanepag features a substituted benzyl (B1604629) group. This significant modification is a key contributor to its high selectivity for the EP2 receptor over other prostanoid receptor subtypes. nih.gov In this compound, this tail is further modified.

Demethylation: The C-demethylation observed in the metabolic transformation to this compound removes a methyl group. ncats.io This change reduces steric bulk and can alter the electronic properties of the molecule, which may affect how the ligand fits within the hydrophobic regions of the EP2 binding pocket and its interaction with surrounding residues.

| Compound | Type | EP2 Potency (EC50) | Selectivity Profile |

|---|---|---|---|

| Prostaglandin (B15479496) E2 (PGE2) | Endogenous Agonist | Potent | Non-selective, binds to EP1, EP2, EP3, EP4 |

| Butaprost | Selective Agonist | Moderate | Selective for EP2, but with some activity at other receptors. nih.gov |

| Evatanepag (CP-533,536) | Selective Agonist | 0.3 nM | Highly selective for EP2 over other prostanoid receptors. invivochem.comglpbio.com |

Identification of Key Pharmacophoric Elements Critical for EP2 Receptor Agonism and Subtype Discrimination

A pharmacophore model for a selective EP2 agonist, based on the structure of evatanepag, includes several key elements essential for high-affinity binding and activation.

Anionic Binding Site: An essential feature is a negatively charged or hydrogen bond-donating group, typically a carboxylic acid, that interacts with a cationic residue (e.g., Arginine) in the receptor. nih.gov

Central Core: Evatanepag's structure includes a central phenoxy and pyridyl-sulfonamide core, which differs significantly from the cyclopentane (B165970) ring of prostaglandins. nih.gov This core properly orients the acidic head and the hydrophobic tail for optimal interaction with the receptor.

Hydrophobic ω-Pocket: The binding site of the EP2 receptor contains a hydrophobic pocket that accommodates the "tail" of the ligand. The specific shape and chemical nature of evatanepag's substituted benzyl tail are crucial for its high selectivity, allowing it to fit snugly into the EP2 pocket while being a poor fit for the corresponding pockets of other EP subtypes. nih.gov Modifications in this region, such as the introduction of diene groups in PGE2 analogs, have been shown to modulate selectivity between EP2 and EP4 receptors. nih.gov

Application of QSAR Models for the Prediction of Biological Activity Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug design to predict the biological activity of compounds based on their physicochemical properties, which are encoded as molecular descriptors. nih.gov While specific QSAR models for evatanepag are not publicly detailed, the methodology can be applied to a series of its analogs to guide the synthesis of more potent and selective molecules.

A QSAR model is a mathematical equation that correlates molecular descriptors with activity: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The process involves:

Data Set Compilation: A set of evatanepag analogs with experimentally determined EP2 receptor affinities (e.g., Ki or EC50 values) is required.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified into several categories. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that finds the best correlation between a subset of descriptors and the observed biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds to ensure its reliability. mdpi.comresearchgate.net

A validated QSAR model can then be used to predict the EP2 agonist activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for chemical synthesis and experimental testing.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Governs electrostatic and hydrogen bonding interactions. |

| Steric / Topological | Molecular weight, Molecular volume, Shape indices | Relates to the size and shape of the molecule and its fit within the receptor binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's affinity for hydrophobic pockets in the receptor. |

| Structural Keys | Presence/absence of specific functional groups | Identifies key pharmacophoric features required for activity. |

Strategic Modifications for Optimizing Ligand Efficacy and Receptor Selectivity through SAR-Guided Design

SAR-guided design is an iterative process where the understanding of how structural features impact biological activity is used to make strategic chemical modifications to a lead compound. The goal is to optimize its pharmacological profile, including efficacy, selectivity, and pharmacokinetic properties.

Starting from a potent and selective lead like evatanepag, several strategic modifications could be explored:

ω-Tail Optimization: Systematic modifications to the substituted benzyl tail could be performed. For instance, altering the position or nature of the substituents could fine-tune the interactions within the hydrophobic pocket of the EP2 receptor, potentially enhancing both potency and selectivity. The development of second-generation EP2 antagonists often involves such SAR studies on the molecule's core structure and peripheral groups. nih.govnih.gov

Core Scaffold Hopping: The central sulfonamide-phenoxy core could be replaced with other bioisosteric scaffolds. This "scaffold hopping" approach aims to discover novel chemical series that may retain the desired pharmacophoric arrangement but possess improved properties, such as metabolic stability or synthetic accessibility.

Acid Bioisosteres: The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole. acs.org This strategy is often used to improve oral bioavailability and other pharmacokinetic parameters while maintaining the critical anionic interaction with the receptor.

Metabolite-Informed Design: The structure of metabolites like this compound provides valuable SAR data. It identifies positions on the parent molecule that are susceptible to metabolism. This information can be used to design new analogs where these metabolic "soft spots" are blocked (e.g., by replacing a hydrogen with a fluorine atom) to increase the compound's half-life and duration of action.

Through such a systematic and iterative design process, guided by experimental testing and computational modeling, novel EP2 agonists derived from the evatanepag scaffold can be developed with optimized efficacy and selectivity. nih.gov

Preclinical Investigations of Biological Activity and Functional Roles in Experimental Models

In Vitro Cellular Assays: Assessment of EP2-Mediated Functional Responses (e.g., Intracellular cAMP Accumulation, Gene Expression Modulation, Cell Signaling Cascades)

The activation of the EP2 receptor, a Gαs-protein coupled receptor, classically initiates a signaling cascade beginning with the activation of adenylyl cyclase, which in turn leads to an increase in intracellular cyclic AMP (cAMP). nih.gov This elevation in cAMP can subsequently influence a variety of cellular functions through protein kinase A (PKA) or the exchange protein activated by cAMP (Epac). nih.gov

In studies involving EP2 receptor agonists, a primary method for assessing their activity is the measurement of intracellular cAMP accumulation. For instance, upon stimulation with PGE2, cells expressing EP2 receptors show a significant increase in cAMP levels. nih.gov This response is a hallmark of EP2 receptor activation and serves as a fundamental assay for evaluating the potency and efficacy of new agonists. Furthermore, cAMP signaling has been shown to regulate gene transcription, not only through PKA-mediated pathways but also by enhancing the generation of 5-hydroxymethylcytosine (B124674) (5hmC), which is involved in DNA demethylation. nih.gov This suggests that EP2 receptor activation can lead to epigenetic modifications and modulate gene expression. nih.gov The functional consequences of EP2 receptor agonism can also be observed in cell-based assays that measure changes in cell stiffness or contractility, which are relevant in tissues like the trabecular meshwork of the eye. nih.gov

In Vivo Animal Models for Probing EP2 Receptor Biology and Functional Outcomes (e.g., Models of Inflammatory Responses, Bone Formation Dynamics, Neuroinflammation, and Receptor-Mediated Physiological Processes)

The physiological and pathological roles of the EP2 receptor have been extensively studied in various animal models, providing a framework for understanding the potential in vivo effects of selective agonists.

Inflammatory Responses: Selective EP2 agonism has been demonstrated as a potent strategy to prevent mast cell activation in murine models of allergy and asthma. nih.gov This highlights the receptor's role in modulating immune responses. Conversely, in certain contexts of neuroinflammation, the EP2 receptor is considered a proinflammatory mediator, where its activation can increase levels of tumor necrosis factor (TNF). nih.gov

Bone Formation Dynamics: The EP2 receptor is a key player in bone metabolism. Both local and systemic administration of EP2-selective agonists have been shown to stimulate bone formation, increase bone mass, and accelerate fracture healing in animal models. nih.gov This anabolic effect on bone suggests a therapeutic potential for conditions like osteoporosis or for enhancing bone repair. nih.govnih.gov

Neuroinflammation: The role of the EP2 receptor in neuroinflammation is complex. While some studies suggest its activation can be detrimental, promoting inflammatory processes in brain injury models, other research points to neuroprotective roles. nih.gov The context of the neurological insult and the specific models used are critical in determining the outcome of EP2 receptor modulation. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Research Settings

In preclinical drug development, establishing a clear relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is paramount. nih.gov This involves dedicated studies to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile in the dose range relevant to its pharmacological effect. nih.gov For a compound like an EP2 agonist, pharmacokinetic studies would be correlated with pharmacodynamic readouts such as sustained target engagement, which could be measured by changes in biomarkers like cAMP levels in target tissues or by observing a physiological response like reduced inflammation or new bone formation. The goal of these preclinical investigations is to define the anticipated pharmacologically active drug levels and dosing regimen for potential clinical studies. nih.gov

Comparative Functional Analysis with Endogenous Prostaglandin (B15479496) E2 and Other Synthetic EP2 Agonists

The functional activity of a synthetic EP2 agonist is often benchmarked against the endogenous ligand, Prostaglandin E2 (PGE2). PGE2 is a potent but non-selective lipid mediator that interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4), leading to a wide range of physiological effects, some of which may be undesirable side effects. nih.gov

In comparative studies, selective EP2 agonists are evaluated for their ability to replicate the desired effects of PGE2 that are mediated through the EP2 receptor, while avoiding the effects associated with the other EP receptors. For example, in mast cells, a selective EP2 agonist was shown to have a greater inhibitory effect on degranulation compared to PGE2, which also interacts with other EP receptors. nih.gov Similarly, in human ocular cells, different EP receptor subtypes can have opposing effects on cell stiffness; therefore, a selective EP2 agonist would offer a more targeted therapeutic approach compared to the non-selective PGE2. nih.gov The development of selective agonists aims to harness the therapeutic benefits of EP2 activation, such as bone formation or anti-inflammatory effects in specific contexts, while minimizing the side effects associated with widespread prostaglandin action. nih.gov

Advanced Research Methodologies and Future Perspectives for Prostanoid Receptor Ligands

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological consequences of activating the EP2 receptor with a ligand like Demethyl-hydroxy-evatanepag, the integration of various "omics" technologies is paramount. This approach moves beyond single-endpoint assays to provide a system-wide view of the molecular changes within a cell or organism.

Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomic analysis of cells or tissues treated with the compound could identify changes in protein expression and post-translational modifications. This could reveal the downstream signaling pathways affected by EP2 receptor activation and identify potential biomarkers of the compound's activity.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome of cells exposed to this compound, researchers can identify alterations in metabolic pathways. Given that prostanoids are themselves lipid metabolites, this approach is particularly relevant for understanding the broader impact on lipid signaling and other metabolic functions.

Transcriptomics: This technology allows for the analysis of the complete set of RNA transcripts in a cell. Transcriptomic studies can reveal how this compound alters gene expression. This information is crucial for understanding the long-term effects of EP2 receptor activation and for identifying potential therapeutic and off-target effects.

| Omics Technology | Application in Ligand Research | Potential Insights for this compound |

| Proteomics | Identification of protein expression and modification changes | Elucidation of downstream signaling pathways and biomarkers |

| Metabolomics | Analysis of metabolic pathway alterations | Understanding of impact on lipid signaling and cellular metabolism |

| Transcriptomics | Profiling of gene expression changes | Identification of long-term effects and gene regulatory networks |

Development of Novel Chemical Probes and Optogenetic Tools for Precise EP2 Receptor Deconvolution

Precisely dissecting the role of the EP2 receptor in complex biological systems requires tools that offer high specificity and temporal control.

Chemical Probes: The development of highly selective chemical probes is essential for studying the function of specific receptors like EP2. nih.gov For a compound like this compound, related molecules could be synthesized with modifications that allow for their use as probes, for example, by attaching fluorescent tags or photo-activatable groups. These probes would enable researchers to visualize the localization of the EP2 receptor within cells and tissues and to study its interactions with other proteins.

Optogenetic Tools: Optogenetics is a revolutionary technique that uses light to control the activity of cells in living tissue. openaccessgovernment.orgnih.gov By engineering the EP2 receptor to be activated by light instead of its natural ligand, researchers can achieve unprecedented spatial and temporal control over its signaling. This would allow for the precise investigation of the consequences of EP2 activation in specific cell types and at specific times, helping to unravel its role in both physiological and pathological processes.

Exploration of Potential Off-Target Interactions and Receptor Polypharmacology

While a ligand may be designed to be selective for a particular receptor, it is crucial to investigate its potential interactions with other targets. This concept, known as polypharmacology, recognizes that many drugs exert their effects by interacting with multiple targets. nih.gov

For this compound, it is important to screen for its binding affinity and functional activity at other prostanoid receptors (e.g., EP1, EP3, EP4, DP1, etc.) as well as other unrelated receptors, ion channels, and enzymes. nih.gov This can be achieved through comprehensive in vitro screening assays. Understanding the polypharmacological profile of a ligand is critical for predicting its potential side effects and for identifying potential new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Rational Ligand Design and Target Prediction for Prostanoid Receptors

Rational Ligand Design: AI algorithms can be trained on existing data of ligand-receptor interactions to design new molecules with improved properties, such as higher potency, greater selectivity, and better pharmacokinetic profiles. openaccessgovernment.org For the development of novel EP2 receptor ligands, AI could be used to virtually screen vast chemical libraries and to suggest modifications to existing scaffolds, like that of Evatanepag (B1671788), to optimize their activity.

Target Prediction: Machine learning models can also be used to predict the potential targets of a given compound based on its chemical structure. This can help to identify potential off-target interactions early in the drug development process and to repurpose existing drugs for new indications.

Unexplored Mechanistic Aspects and Novel Signal Transduction Pathways Mediated by EP2 Activation

While the EP2 receptor is primarily known to signal through the Gs-cAMP pathway, there is growing evidence for the existence of alternative and more complex signaling mechanisms. spandidos-publications.comnih.govfrontiersin.orgresearchgate.net

Future research on ligands like this compound should aim to explore these less-understood aspects of EP2 receptor signaling. This could involve investigating:

Biased agonism: This is a phenomenon where a ligand can preferentially activate one signaling pathway over another at the same receptor. Investigating whether this compound acts as a biased agonist could lead to the development of drugs with more specific effects and fewer side effects.

Receptor dimerization: The EP2 receptor may form dimers or higher-order oligomers with other receptors, which could influence its signaling properties.

Cross-talk with other signaling pathways: The EP2 receptor signaling pathway may interact with other signaling networks within the cell, leading to complex biological responses. spandidos-publications.com

By employing these advanced research methodologies, the scientific community can gain a deeper understanding of the pharmacology of this compound and other novel prostanoid receptor ligands, ultimately facilitating the development of new and improved therapies for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.